molecular formula C5H6F3NO B1527271 2-(2,2,2-Trifluoroethoxy)propanenitrile CAS No. 1250815-37-2

2-(2,2,2-Trifluoroethoxy)propanenitrile

Cat. No. B1527271
M. Wt: 153.1 g/mol
InChI Key: LGOMXOJDMYRJJI-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethoxy)propanenitrile is a fluorinated nitrile compound . It has a molecular formula of C5H6F3NO and an average mass of 153.102 Da .


Molecular Structure Analysis

The molecular structure of 2-(2,2,2-Trifluoroethoxy)propanenitrile consists of a nitrile group (-C≡N) attached to a propane chain, with a trifluoroethoxy group (-OCF3) also attached to the propane chain .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(2,2,2-Trifluoroethoxy)propanenitrile are not available, fluorinated nitrile compounds are known for their high oxidative stability .


Physical And Chemical Properties Analysis

2-(2,2,2-Trifluoroethoxy)propanenitrile has a molecular weight of 153.10 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density are not available in the retrieved information.

Scientific Research Applications

High Energy Density Lithium Metal Batteries

  • Application Summary : 3-(2,2,2-Trifluoroethoxy)propionitrile (FEON), a fluorinated nitrile compound with high oxidative stability, low volatility and non-flammability, is introduced as an electrolyte solvent for high-energy density Li|NCM batteries .
  • Methods of Application : After optimization of the electrolyte as (0.8 M LiTFSI + 0.2 M LiODFB)/FEC:FEON (1:3, by vol., abbreviated as FF13), the FEON-based electrolyte exhibits better cycling performance for both the lithium metal anode and 4.4 V high-voltage NCM cathode, compared with those of a commercial carbonate electrolyte of 1 M LiPF6/EC:EMC:DMC (1:1:1, by vol.) .
  • Results or Outcomes : The maximum coordination number of 3 for FEON molecules in the solvation structure is disclosed through molecular dynamics simulation combined with Fourier transform infrared spectroscopy and nuclear magnetic resonance spectroscopy measurements .

Positron Emission Tomography

  • Application Summary : The 2.2.2-trifluoroethoxy group increasingly features in drugs and potential tracers for biomedical imaging with positron emission tomography (PET) .
  • Methods of Application : A novel rapid and metal-free conversion of fluoroform with paraformaldehyde into highly reactive potassium 2,2,2-trifluoroethoxide (CF3CH2OK) and demonstrate robust applications of this synthon in one-pot, two-stage 2,2,2-trifluoroethoxylations of both aromatic and aliphatic precursors .
  • Results or Outcomes : These novel transformations translate easily to fluoroform that has been labeled with either carbon-11 (t1/2 = 20.4 min) or fluorine-18 (t1/2 = 109.8 min), so allowing the appendage of complex molecules with a no-carrier-added 11 C- or 18 F- 2,2,2-trifluoroethoxy group .

Antiplasmodial Activity

  • Application Summary : A new class of compounds comprising two series of chalcones with 2,2,2-trifluoroethoxy group and 2-fluoroethoxy groups were synthesized and screened for in vitro antiplasmodial activity against Plasmodium falciparum (3D7) using the [3H] hypoxanthine incorporation inhibition assay .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

properties

IUPAC Name

2-(2,2,2-trifluoroethoxy)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3NO/c1-4(2-9)10-3-5(6,7)8/h4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOMXOJDMYRJJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2,2-Trifluoroethoxy)propanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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